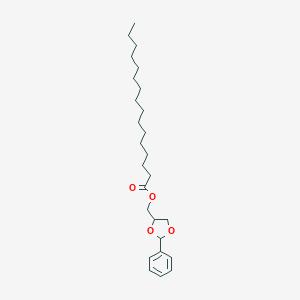

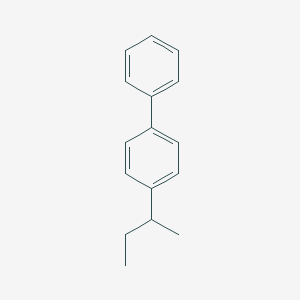

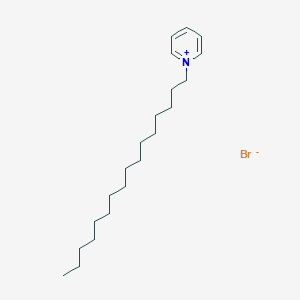

![molecular formula C8H12O B095088 Spiro[2.5]octan-6-on CAS No. 15811-21-9](/img/structure/B95088.png)

Spiro[2.5]octan-6-on

Übersicht

Beschreibung

Spiro[2.5]octan-6-one is a compound characterized by a spirocyclic structure, which is a type of bicyclic system where two rings are joined through a single carbon atom. This spiro connection results in a three-dimensional structure that can influence the compound's chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of spiro[2.5]octan-6-one derivatives has been explored through various methods. One approach involves a formal 1,6-conjugated addition-mediated [2+1] annulation, which has been used to synthesize spiro[2.5]octa-4,7-dien-6-one with good functional group tolerance and scalability . Another efficient one-pot synthesis method employs para-quinone methides, leading to high yields of spiro[2.5]octa-4,7-dien-6-ones with consecutive quaternary centers . Additionally, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed using diethyl acetonedicarboxylate, which avoids the use of column chromatography and can be scaled up .

Molecular Structure Analysis

The molecular structure of spiro[2.5]octan-6-one derivatives has been studied using various techniques. For instance, the gas-phase molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane was investigated using microwave spectroscopy and molecular mechanics calculations, revealing two stable conformational isomers with a chair cyclohexane ring . Single-crystal X-ray diffraction analysis has been performed on related compounds, such as 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, to determine the stereochemistry and structural parameters .

Chemical Reactions Analysis

Spiro[2.5]octan-6-one and its derivatives undergo various chemical reactions. For example, 2-(trialkylsilyloxy)allylidenecyclopropanes have been used to synthesize spiro[2.5]octan-5-ones through [4+2] cycloadditions with dienophiles . The photochemistry of spiro[2.5]octa-1,4-dien-3-ones has been studied, showing reversible biradical formation and cycloaddition reactions . Furthermore, intramolecular Pauson-Khand reactions have been employed for the enantioselective construction of spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[2.5]octan-6-one derivatives are influenced by their unique molecular structures. The conformational analysis of 6,6-dimethyl-1-oxa-spiro[2.5]octane provides insights into the influence of disubstitution on the cyclohexane ring . The crystal structure of (rac-5RS,7RS,8SR)-Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1'-acenaphthylen]-2'-one reveals a spiro-carbon connecting a bicyclo-octane group to an acenaphthylene moiety, with the five-membered ring containing the S atom in an envelope conformation . These structural features can affect the reactivity, stability, and potential applications of these compounds.

Wissenschaftliche Forschungsanwendungen

Organische Chemie-Forschung

Spiro[2.5]octan-6-on ist eine einzigartige organische Verbindung mit einem Spiro[2.5]octan-Gerüst . Es ist ein wertvolles Thema für die organische Chemie-Forschung aufgrund seiner einzigartigen Struktur und Eigenschaften .

Synthese neuer Verbindungen

this compound kann als Vorläufer bei der Synthese neuer Verbindungen dienen. Seine einzigartige Struktur kann zur Bildung komplexer Moleküle führen, die potenzielle Anwendungen in verschiedenen Bereichen haben .

Pharmazeutische Forschung

In der pharmazeutischen Forschung könnte this compound möglicherweise als Baustein bei der Synthese neuer Medikamente eingesetzt werden. Seine einzigartige Struktur könnte zur Entwicklung von Medikamenten mit neuartigen Wirkmechanismen beitragen .

Materialwissenschaft

In der Materialwissenschaft könnte this compound möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Seine einzigartige Struktur könnte zu den Eigenschaften dieser Materialien beitragen .

Biologische Forschung

In der biologischen Forschung könnte this compound möglicherweise verwendet werden, um die Auswirkungen einzigartiger organischer Strukturen auf biologische Systeme zu untersuchen<a aria-label="1: 5. Biological Research" data-citationid="bf898595-a52c-58c7-0ab3-b401f6316a1f-32" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh996f2caa?context=bbe" target

Safety and Hazards

Spiro[2.5]octan-6-one is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in a well-ventilated area .

Eigenschaften

IUPAC Name |

spiro[2.5]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIGSUWVCSOFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598451 | |

| Record name | Spiro[2.5]octan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15811-21-9 | |

| Record name | Spiro[2.5]octan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro-[2.5]octan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)